![molecular formula C24H22N2O4S B2946883 (3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-21-1](/img/structure/B2946883.png)
(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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描述
(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O4S and its molecular weight is 434.51. The purity is usually 95%.
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生物活性
The compound (3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the class of benzothiazine derivatives, which have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazine core with methylene and methoxy substituents. The presence of these functional groups is believed to influence its biological activity significantly.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives against various pathogens. For instance, compounds similar to the one have shown promising results against Mycobacterium tuberculosis and other mycobacterial strains.
Table 1: In Vitro Antimicrobial Activity Against Mycobacteria
Compound | MIC against M. tuberculosis (μM) | MIC against M. smegmatis (μM) |
---|---|---|
This compound | TBD | TBD |
Benzothiazine derivative A | 0.025 | 6.25 |
Benzothiazine derivative B | 0.5 | 0.32 |
Note: TBD indicates that specific data for the compound is yet to be determined.
The mechanisms underlying the antimicrobial activity of benzothiazine derivatives often involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways. For example, studies indicate that these compounds may inhibit protein-protein interactions critical for bacterial survival, which is a novel approach in developing anti-HIV and anti-tubercular agents .
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Benzothiazine Derivative A : Demonstrated significant in vitro activity against multiple strains of M. tuberculosis, with a MIC value considerably lower than that of standard treatments.
- Benzothiazine Derivative B : Exhibited a broad spectrum of activity against both replicating and non-replicating forms of M. tuberculosis, suggesting potential for use in latent TB infections .
常见问题
Basic Research Questions
Synthesis and Structural Characterization Q: What are the standard protocols for synthesizing and characterizing this benzothiazinone derivative? A: Synthesis typically involves refluxing precursor compounds (e.g., substituted benzothiazinones) with reagents like N-chlorosuccinimide in solvents such as carbon tetrachloride, followed by recrystallization (ethanol is common). Structural confirmation relies on X-ray crystallography for bond geometry and spectroscopic techniques (e.g., NMR, IR) for functional group analysis .
Crystallographic Analysis Q: How is the stereochemical configuration of this compound resolved? A: Single-crystal X-ray diffraction is the gold standard. For example, analogous benzothiazine derivatives are analyzed using Mo Kα radiation to determine bond lengths, angles, and the E/Z configuration of substituents. Data refinement software (e.g., SHELX) resolves crystallographic parameters like R-factors .
Initial Biological Screening Q: What in vitro assays are recommended for preliminary bioactivity assessment? A: Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (using cell lines like HEK293 or HeLa) are common. Structural analogs with methoxy and methylbenzyl groups show activity in DNA-binding studies, suggesting intercalation or groove-binding mechanisms .
Advanced Research Questions
Mechanistic Studies and Computational Modeling Q: How can molecular docking and DFT calculations elucidate this compound's interaction with biological targets? A: Density Functional Theory (DFT) optimizes the compound's geometry to predict electrostatic potential surfaces. Docking simulations (using AutoDock Vina) into protein active sites (e.g., DNA topoisomerases) identify key interactions (hydrogen bonds, hydrophobic contacts). Experimental validation via fluorescence quenching or SPR assays confirms computational predictions .
Resolving Data Contradictions in Pharmacological Profiles Q: How should discrepancies between in silico predictions and experimental bioactivity data be addressed? A: Iterative refinement is critical. For example, if DFT predicts strong DNA binding but in vitro assays show weak activity, re-examine solvent effects (implicit vs. explicit solvation models) or assay conditions (pH, ionic strength). Cross-validate with alternative techniques like ITC (isothermal titration calorimetry) .
Stereochemical Impact on Reactivity Q: Does the (3E)-configuration influence the compound's chemical stability or metabolic fate? A: The E-configuration of the methylideneamino group may reduce steric hindrance, enhancing electrophilic reactivity. Stability studies (HPLC monitoring under physiological pH/temperature) and metabolic assays (liver microsomes) compare degradation pathways with Z-isomers. Structural analogs show E-configurations favor prolonged plasma half-lives .
Structure-Activity Relationship (SAR) Optimization Q: Which substituent modifications could enhance target selectivity? A: Replace the 3-methylbenzyl group with bulkier aryl substituents (e.g., 3-trifluoromethylbenzyl) to improve hydrophobic interactions. Methoxy-to-hydroxyl substitution on the phenyl ring may enhance hydrogen bonding. SAR libraries of analogous triazinones and thiadiazines provide design templates .
Q. Methodological Guidance
Theoretical Frameworks for Mechanistic Research Q: How to align mechanistic studies with a conceptual framework? A: Ground hypotheses in established theories (e.g., ligand-receptor binding kinetics or QSAR models). For instance, use Hammett constants to correlate substituent electronic effects with bioactivity. Link experimental outcomes to computational models via multi-parameter regression analysis .
Handling Synthetic Byproducts Q: What analytical strategies identify and quantify byproducts during synthesis? A: LC-MS with high-resolution mass spectrometry detects low-abundance impurities. Compare retention times and fragmentation patterns with known byproducts (e.g., dichlorinated derivatives from overhalogenation). Process optimization (e.g., controlled stoichiometry of NCS) minimizes side reactions .
Cross-Disciplinary Data Integration Q: How to integrate crystallographic, spectroscopic, and biological data cohesively? A: Employ cheminformatics tools (e.g., KNIME or Pipeline Pilot) to merge datasets. For example, correlate XRD-derived torsion angles with NMR coupling constants to validate conformations. Use bioactivity heatmaps to highlight structural motifs driving potency .
属性
IUPAC Name |
(3E)-3-[(4-methoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-6-5-7-18(14-17)16-26-22-9-4-3-8-21(22)24(27)23(31(26,28)29)15-25-19-10-12-20(30-2)13-11-19/h3-15,25H,16H2,1-2H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQJCNATZKHMIW-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)OC)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)OC)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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